
Methyl N-tert-butyl-N-(methoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-tert-butyl-N-(methoxymethyl)carbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water and organic solvents. Carbaryl is commonly used in agriculture, forestry, and public health to control pests such as insects, mites, and ticks.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. Inhibition of AChE leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately death of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. It can cause a range of physiological and biochemical effects including changes in enzyme activity, oxidative stress, and DNA damage. In humans, exposure to Methyl N-tert-butyl-N-(methoxymethyl)carbamate can cause symptoms such as headaches, nausea, and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide and pesticide, making it readily available for use in lab experiments. It is relatively inexpensive and has a broad spectrum of activity against a range of pests. However, Methyl N-tert-butyl-N-(methoxymethyl)carbamate can be toxic to non-target organisms, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life in the environment, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several areas of future research that could be explored with Methyl N-tert-butyl-N-(methoxymethyl)carbamate. One area is the development of alternative insecticides that are less toxic to non-target organisms. Another area is the study of the long-term effects of this compound exposure on human health and the environment. Additionally, research could be conducted on the effects of this compound on the microbiome and the potential for this compound to contribute to antibiotic resistance.
Conclusion:
Carbaryl is a widely used insecticide and pesticide that has been extensively studied for its effects on the environment, human health, and wildlife. While this compound has many advantages for use in lab experiments, its toxic effects on non-target organisms can limit its use in certain experiments. Future research could explore alternative insecticides, long-term effects of this compound exposure, and the effects of this compound on the microbiome.
Synthesemethoden
Carbaryl is synthesized by reacting methyl isocyanate with N-tert-butyl-N'-methoxyethylamine. The reaction is carried out in the presence of a catalyst such as zinc chloride or aluminum chloride. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to study the effects of pesticides on the environment, human health, and wildlife. Carbaryl has also been used in studies on insect physiology and behavior.
Eigenschaften
CAS-Nummer |
132547-45-6 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
methyl N-tert-butyl-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)9(6-11-4)7(10)12-5/h6H2,1-5H3 |
InChI-Schlüssel |
NPBUYZLWXLJMNJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(COC)C(=O)OC |
Kanonische SMILES |
CC(C)(C)N(COC)C(=O)OC |
Synonyme |
Carbamic acid, (1,1-dimethylethyl)(methoxymethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
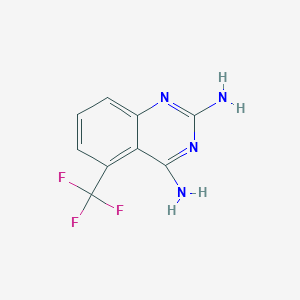
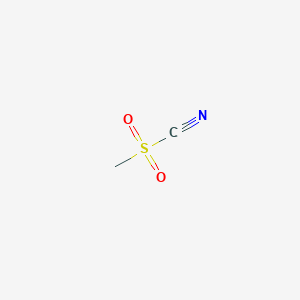
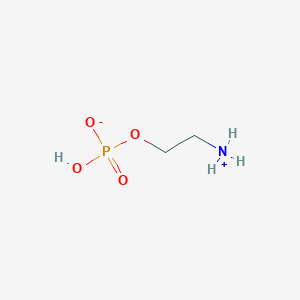

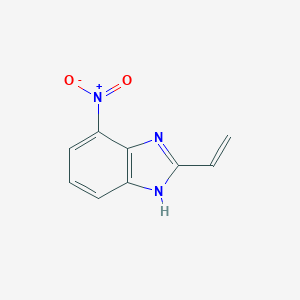
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
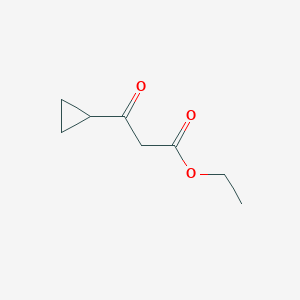

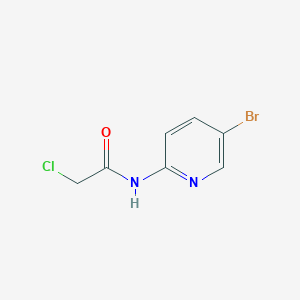

![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)